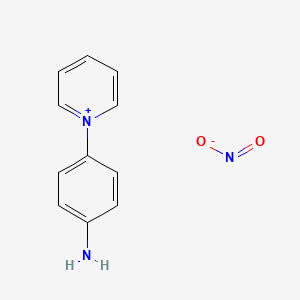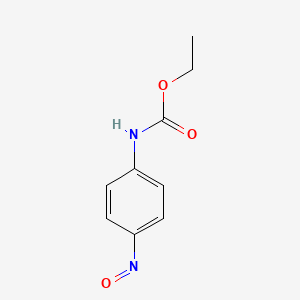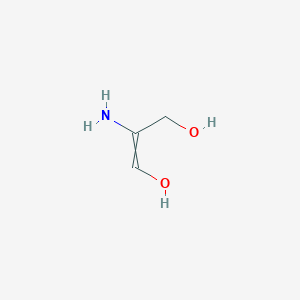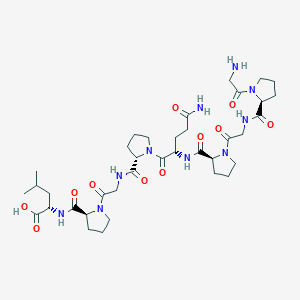![molecular formula C10H12ClN3 B12575412 (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 274686-37-2](/img/structure/B12575412.png)
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a chloropyridinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Diazabicycloheptane Core: The cyclohexanone undergoes a series of reactions, including condensation and cyclization, to form the diazabicycloheptane core.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the diazabicycloheptane core reacts with a chloropyridine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicycloheptane core.
Reduction: Reduction reactions can occur at the chloropyridinyl group, potentially converting the chlorine substituent to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified nitrogen functionalities.
Reduction: Reduced derivatives with altered chloropyridinyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness: (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both a diazabicycloheptane core and a chloropyridinyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
274686-37-2 |
|---|---|
Formule moléculaire |
C10H12ClN3 |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12ClN3/c11-10-2-1-8(4-13-10)14-6-7-3-9(14)5-12-7/h1-2,4,7,9,12H,3,5-6H2/t7-,9-/m0/s1 |
Clé InChI |
BQVKPWLMKZFHIT-CBAPKCEASA-N |
SMILES isomérique |
C1[C@H]2CN[C@@H]1CN2C3=CN=C(C=C3)Cl |
SMILES canonique |
C1C2CNC1CN2C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)

![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)





![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
